Selenium disulfide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/SSe/c1-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDTVPHHDGRGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SSe | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21006 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021265 | |
| Record name | Selenium sulfide (SeS) | |
| Source | EPA DSSTox | |
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Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenium sulfide appears as orange-yellow tablets or powder. Has a faint odor. (NTP, 1992), Orange-yellow solid with a faint odor; [CAMEO], Solid | |
| Record name | SELENIUM SULFIDE | |
| Source | CAMEO Chemicals | |
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| Record name | Selenium sulfide | |
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| Record name | Selenium Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
Decomposes at 244-246 °F (NTP, 1992), Decomposes at 118-119 °C | |
| Record name | SELENIUM SULFIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SELENIUM SULFIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, ether | |
| Record name | SELENIUM SULFIDE | |
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| Record name | SELENIUM SULFIDE | |
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Density |
3.056 at 32 °F (NTP, 1992) - Denser than water; will sink, 3.056 at 0 °C | |
| Record name | SELENIUM SULFIDE | |
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| Record name | SELENIUM SULFIDE | |
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Color/Form |
Orange-yellow tablets or powder, Bright-orange powder | |
CAS No. |
7446-34-6, 56093-45-9 | |
| Record name | SELENIUM SULFIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Selenium sulfide (SeS) | |
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| Record name | Selenium sulfide | |
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| Record name | Selenium sulfide | |
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| Record name | Selenium sulfide (SeS) | |
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| Record name | SELENIUM SULFIDE | |
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| Record name | Selenium Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
231.9 °F (NTP, 1992), 100 °C | |
| Record name | SELENIUM SULFIDE | |
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| Record name | Selenium Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Advanced Synthetic Methodologies for Selenium Disulfide
Controlled Chemical Synthesis Routes
Controlled chemical synthesis routes for selenium disulfide focus on precise reaction conditions and precursor selection to achieve desired product characteristics.
Solution-Phase Precipitation Reactions (e.g., from Selenite (B80905) and Hydrogen Sulfide (B99878)/Sulfide Salts)
A common industrial method for synthesizing this compound involves the reaction of selenium dioxide (SeO₂) or selenite (SeO₃²⁻) with hydrogen sulfide (H₂S) or sulfide salts under acidic conditions mdpi.comresearchgate.netmdpi.com. This process typically leads to the precipitation of this compound as an orange material mdpi.comresearchgate.net.
In a commercial method, sodium sulfide (Na₂S) solution is acidified with glacial acetic acid and then reacted with SeO₂ researchgate.net. This method avoids organic solvents but still relies on commercially produced Na₂S mdpi.com. The reaction proceeds via nucleophilic attack and redox coupling, resulting in a precipitate of Se-S compounds mdpi.com.
Another approach involves dissolving selenium dioxide (SeO₂) in water to prepare a solution, then reacting it with sodium sulfide solution and glacial acetic acid simultaneously under stirring. The reaction temperature is typically controlled at or below 40 °C to minimize acetic acid volatilization google.com. The resulting this compound product is then separated by centrifugal separation, washed to neutrality, and dried google.com.
High-Purity Synthesis Techniques
Achieving high-purity this compound is crucial for various applications, especially in industries like semiconductors and vapor deposition processes researchgate.net. While the solution-phase precipitation methods can yield this compound, further purification steps are often necessary to obtain high purity.
One method for preparing high-purity this compound involves dissolving raw material selenium (with purity of 99.99% or more) in nitric acid solution to form selenous acid. The selenous acid is then crystallized, dissolved in ultrapure water to make a saturated solution, and subsequently reacted with ammonium (B1175870) sulfide solution and glacial acetic acid solution, or hydrogen sulfide ammonium salt solution and glacial acetic acid solution google.com.
For applications requiring ultra-pure selenium (greater than 99.999%), a robust chemical process has been developed. This process involves converting commercial selenium to selenious acid, sublimating selenium dioxide, reducing selenium oxide, and then performing vacuum distillation of selenium, followed by melting the powdery metallic selenium to produce high-purity selenium pellets researchgate.net. While this specifically details high-purity selenium, the principles of rigorous purification steps (e.g., distillation, controlled precipitation, washing) are critical for achieving high purity in this compound synthesis as well.
Reactions Involving Halogenated Chalcogen Precursors (e.g., S₂Cl₂, Se₂Cl₂)
Halogenated chalcogen precursors, such as disulfur (B1233692) dichloride (S₂Cl₂) and diselenium (B1237649) dichloride (Se₂Cl₂), can be utilized in the synthesis of selenium sulfides, often leading to the formation of cyclic selenium-sulfur ring molecules.
Diselenium dichloride (Se₂Cl₂) is an inorganic compound with the formula Se₂Cl₂, characterized by its reddish-brown, oily liquid state smolecule.comchembk.com. It can serve as a precursor for various selenium compounds, including selenium sulfides smolecule.com. Se₂Cl₂ exists in equilibrium with other selenium chlorides like selenium dichloride (SeCl₂) and selenium tetrachloride (SeCl₄), as well as elemental selenium smolecule.comwikipedia.org.
The reaction of Se₂Cl₂-S₂Cl₂ mixtures can produce cyclic selenium sulfides capes.gov.br. For instance, mixing S₂Cl₂ and Se₂Cl₂ at 21°C results in the formation of SeSCl₂ capes.gov.br. Furthermore, the reaction of Se₂Cl₂-S₂Cl₂ mixtures (with a Se:S ratio of 1:2) with potassium iodide has been shown to afford 1,2,5-Se₃S₅ as the major product, along with other selenium sulfide ring molecules of varying sizes (6-8 atoms), such as 1,2-Se₂S₆, 1,4-Se₂S₆, and 1,3-Se₂S₆ capes.gov.br.
S₂Cl₂ itself is a yellow liquid that fumes in moist air and can dissolve large quantities of sulfur, forming dichloropolysulfanes wikipedia.org. It has been used to introduce C-S bonds in various chemical reactions wikipedia.org. In the context of selenium sulfide synthesis, S₂Cl₂ can be involved in reactions where selenium atoms are exchanged with sulfur atoms in selenadiazoles to form thiadiazoles, with the characteristic precipitation of elemental selenium researchgate.net.
Sustainable and Green Chemistry Approaches to this compound Production
Sustainable and green chemistry approaches aim to minimize environmental impact and resource consumption in the production of this compound.
Utilization of Natural Sulfur-Rich Water Sources
A promising green chemistry approach involves the utilization of natural sulfur-rich water sources for this compound synthesis. This compound can be produced by reacting hydrogen sulfide (H₂S) with selenite (SeO₃²⁻) under acidic conditions, and this chemistry is feasible with natural spring waters rich in H₂S mdpi.comresearcher.lifedntb.gov.ua. This provides a sustainable avenue for producing high-quality SeS₂ particles from an abundant natural source mdpi.comresearcher.lifedntb.gov.ua.
For example, studies have demonstrated the successful synthesis of SeS₂ from spring water collected from the well at Bad Nenndorf, Germany, and selenium dioxide (SeO₂) at pH 4.0 under mild reaction conditions mdpi.comresearchgate.net. The resulting orange material consists of microscopic globular structures composed of various SeₓS₈₋ₓ rings, typically with a diameter in the range of 1.1 to 1.2 µm mdpi.comresearcher.lifedntb.gov.uaresearchgate.net. The remaining brine from this reaction can even be evaporated to yield a selenium-enriched salt mixture mdpi.comresearcher.lifedntb.gov.uaresearchgate.net.
Another sustainable method involves the use of hydrogen sulfide generated by sulfate-reducing bacteria (SRB) from organic waste materials like cabbage juice, compost, spoiled milk, and mineral water mdpi.com. These bacteria can produce millimolar concentrations of H₂S in the gas phase, which can then be collected and reacted with SeO₂ in a separate compartment to yield pure selenium sulfide, thereby avoiding extensive workup or purification procedures mdpi.com. This "waste-to-value" approach transforms organic waste into valuable chemical products mdpi.com.
Environmentally Benign Reaction Conditions
Environmentally benign reaction conditions are a cornerstone of green chemistry in this compound production. The use of natural sulfur-rich water sources, as discussed above, exemplifies this by reducing reliance on hazardous chemicals and energy-intensive processes mdpi.comresearchgate.net.
The synthesis of this compound from natural spring water and SeO₂ at pH 4.0 under mild reaction conditions highlights an environmentally benign approach mdpi.comresearchgate.net. The process is designed to be low-impact, with the potential for recycling the filtrate comprising water and hydrochloric acid, aligning with a "zero-waste" strategy mdpi.com.
Furthermore, the biological production of H₂S by sulfate-reducing bacteria from organic waste offers a method for synthesizing selenium sulfide that is inherently environmentally friendly. The H₂S gas produced is collected and reacted with SeO₂ in a separate compartment, leading to a highly pure product that does not require extensive purification, thus minimizing chemical waste and energy consumption associated with downstream processing mdpi.com. This contrasts with conventional industrial methods that may involve the production of sodium sulfide, which itself requires energy-intensive reduction processes mdpi.com.
Data Tables
Due to the nature of the search results, which describe methodologies and findings rather than specific numerical data points for direct comparison across different synthesis routes (e.g., yields under standardized conditions for all methods), a single comprehensive data table comparing all aspects is not feasible. However, key parameters and findings for specific methods can be summarized.
Table 1: Characteristics of this compound from Natural Spring Water Synthesis mdpi.comresearcher.lifedntb.gov.uaresearchgate.net
| Characteristic | Value/Description |
| Particle Size | 1.1 to 1.2 µm globules |
| Composition | Various SeₓS₈₋ₓ chalcogen rings |
| Appearance | Orange material |
| pH of Reaction | 4.0 (acidic) |
| Reaction Time | 2 hours (at room temperature) |
| Precursors | H₂S (from spring water), SeO₂ |
Table 2: H₂S Production from Sulfate-Reducing Bacteria (SRB) mdpi.com
| Substrate for SRB | Maximum H₂S Concentration (Gas Phase) | Duration of H₂S Production |
| Cabbage juice + Compost | Up to 4.1 mM | Up to 310 hours |
| Spoiled milk + Mineral water | Up to 4.1 mM | Up to 310 hours |
Spectroscopic and Crystallographic Elucidation of Selenium Disulfide Structures
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is crucial for identifying the specific chemical bonds present within selenium disulfide and understanding its molecular structure.
Raman spectroscopy is a powerful tool used to confirm the presence of genuine this compound compounds, distinguishing them from simple physical mixtures of elemental selenium and sulfur mdpi.com. It is particularly effective in identifying the characteristic vibrational modes of Se-Se, Se-S, and S-S bonds within the SeₓS₈₋ₓ ring structures that constitute this compound mdpi.comresearchgate.net. The ability to detect these specific bonds helps in understanding the complex composition of these eight-membered chalcogen rings, which can include various ratios of selenium and sulfur atoms, such as Se₂S₆ and Se₃S₅ mdpi.com.
Table 1: Characteristic Raman Shifts for Chalcogen Bonds
| Bond Type | Typical Raman Shift (cm⁻¹) | References |
| Se-Se | ~237 | researchgate.net |
| Se-S | Not explicitly given, but confirmed presence | mdpi.comresearchgate.net |
| S-S | ~474-494 (ring-like/chain) | ucf.edu |
Raman Spectroscopy for Identification of Se-Se, Se-S, and S-S Bonds in SeₓS₈₋ₓ Rings
Elemental and Microstructural Analysis
Beyond vibrational spectroscopy, techniques focusing on elemental composition and physical morphology provide a comprehensive picture of this compound.
Energy Dispersive X-ray (EDX) analysis, often coupled with Scanning Electron Microscopy (SEM), is routinely employed to determine the stoichiometry and elemental composition of this compound mdpi.comresearchgate.netacs.org. This technique confirms the presence of both selenium and sulfur and helps establish their ratio within the compound mdpi.comresearchgate.netmdpi.com. For instance, studies have shown that this compound typically exhibits a Se:S ratio of approximately 1:2, although variations can occur depending on the synthesis method, leading to different SeₓS₈₋ₓ compositions mdpi.commdpi.com. EDX analysis is crucial for confirming that the material produced is indeed this compound and not a mixture of elemental selenium and sulfur mdpi.com.
Table 2: Elemental Composition of this compound by EDX
| Element | Typical Atomic Percentage (Approximate) | References |
| Selenium (Se) | ~33% | mdpi.comresearchgate.net |
| Sulfur (S) | ~67% | mdpi.comresearchgate.net |
Scanning Electron Microscopy (SEM) is utilized to visualize the particle morphology and aggregation characteristics of this compound mdpi.comresearchgate.netmdpi.com. SEM images reveal that this compound often forms small globular objects, typically in the high nanometer to low micrometer range (e.g., 1.1 to 1.2 µm in diameter) mdpi.com. These globules can appear as aggregated material mdpi.comresearchgate.netmdpi.com. The technique provides direct visual evidence of the physical form of the synthesized or commercial this compound, showing whether it consists of discrete particles or agglomerated structures mdpi.comresearchgate.netresearchgate.net. The tendency of this compound particles to aggregate and precipitate readily can also be observed through SEM, which correlates with measurements like Zeta potential mdpi.com.
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for detailed analysis of the nanostructure of this compound, including particle size, shape, and internal features chinesechemsoc.orgrsc.orgekb.eg. While direct TEM/SAED data specifically for SeS₂ rings are less common in the provided results, these techniques are widely applied to selenium-containing nanostructures. TEM can reveal the presence of spherical or other shaped nanoparticles and their homogeneous embedding within matrices researchgate.netekb.eg.
Selected-Area Electron Diffraction (SAED), performed in conjunction with TEM, provides crystallographic information, such as the crystallinity (amorphous or crystalline) and lattice structure of the material chinesechemsoc.orgrsc.orgsfu.ca. SAED patterns, appearing as diffraction spots or rings, can be indexed to specific crystal planes, indicating the material's crystalline nature and orientation sfu.caroyalsocietypublishing.orgresearchgate.net. For instance, SAED has been used to confirm the hexagonal symmetry of selenium nanowires and to analyze the polycrystalline nature of related selenides sfu.caroyalsocietypublishing.org. The combination of TEM and SAED is vital for understanding the atomic arrangement and nanometer-scale features of this compound and similar chalcogen compounds.
Compound Names and PubChem CIDs
Theoretical and Computational Chemical Investigations of Selenium Disulfide
Quantum Chemical Calculations on Molecular Structure and Electronic States
Ab Initio Methods (e.g., CASSCF, MRCI, CCSD(T))
Ab initio molecular orbital methods are instrumental in elucidating the complex electronic structures and geometries of selenium-sulfur compounds. These high-level computational techniques provide a foundational understanding of molecules like selenium disulfide by solving the Schrödinger equation without empirical parameters.
High-level ab initio molecular orbital calculations have been applied to study the properties of selenium-containing compounds, including their geometries. dal.ca Methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) are particularly crucial for systems with complex electronic structures, such as those with multiple bonds or near-degeneracies of electronic states. acs.orgresearchgate.net For instance, in studying the potential energy surfaces of N₂O, various ab initio methods including CASSCF and MRCI were employed to accurately describe the electronic states and their intersections. researchgate.net
The Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method is renowned for its high accuracy in predicting molecular energies and geometries, provided the system is well-described by a single-reference wavefunction. nasa.gov It is often used as a benchmark for other computational methods. chemrxiv.org For example, in a study of selenium dibromide (SeBr₂), CCSD(T) calculations, along with other methods like MP2 and B3LYP, were performed to determine its molecular structure. rsc.org While most computational methods overestimated the Se-Br bond length, the results highlighted the importance of choosing appropriate theoretical levels for accurate predictions. rsc.org
These advanced computational methods are essential for accurately modeling systems that are challenging to study experimentally. They provide detailed insights into bond lengths, bond angles, and the electronic landscape of molecules, which are fundamental to understanding their chemical behavior. For selenium sulfides, these calculations can predict the most stable arrangements of atoms and the nature of their chemical bonds.
Density Functional Theory (DFT) Studies (e.g., B3LYP, MP2)
Density Functional Theory (DFT) has become a widely used tool for investigating the properties of selenium-sulfur compounds due to its balance of computational cost and accuracy. rsdjournal.org Among the various functionals, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines Hartree-Fock theory with DFT. science.govscience.gov Møller-Plesset perturbation theory of the second order (MP2) is another common method, often used for comparison. arxiv.org
Numerous studies have employed B3LYP and MP2 to investigate the structures, energetics, and reactivity of selenium sulfides and related molecules. researchgate.net For example, a computational study on dichalcogenide molecules (R₂X₂, where X = O, S, Se) used B3LYP and MP2 methods to determine rotational barriers and bond dissociation energies. researchgate.net In the investigation of selenium dibromide, both B3LYP and MP2 methods were utilized, with most methods overestimating the Se-Br bond length. rsc.org
DFT calculations have also been crucial in understanding reaction mechanisms involving selenium compounds. For instance, DFT has been used to model the redox mechanisms of selenium, which is complicated by proton exchange processes. acs.org To address this, a method of microsolvation called solvent-assisted proton exchange (SAPE) has been developed, which provides activation barriers in good agreement with experimental data. acs.org
Furthermore, DFT studies have been instrumental in characterizing the vibrational properties of selenium-sulfur compounds. Calculated vibrational frequencies from DFT methods can be compared with experimental data from infrared and Raman spectroscopy to validate the computed structures. science.gov
Energetics and Stability of Selenium-Sulfur Bonds and Rings
Bond Dissociation Energies of Se-Se, S-S, and Se-S Linkages
The strength of the bonds between selenium and sulfur atoms is a critical factor in determining the stability and reactivity of this compound and related compounds. Bond Dissociation Energy (BDE) represents the energy required to break a specific bond homolytically. rowansci.com
Computational studies have provided valuable insights into the BDEs of Se-Se, S-S, and Se-S bonds. A study utilizing B3LYP and MP2 methods on dichalcogenide molecules indicated that the S-S bond is stronger than both the Se-Se and O-O bonds. researchgate.net Natural Bond Orbital (NBO) analysis suggested the presence of partial π character in the X-X bond, which decreases in the order S-S > Se-Se > O-O. researchgate.net
The BDE is influenced by the substituents attached to the chalcogen atoms. researchgate.net For example, the computed BDE for Et₂S₂ is approximately 59.46 kcal/mol. researchgate.net The stability of a disulfide bond is significant, with a dissociation energy of about 251 kJ/mol (approximately 60 kcal/mol). researchgate.net Theoretical calculations on organoselenium compounds have been performed to evaluate geometries and bond dissociation energies, which are crucial for understanding their biological reactions. dal.ca
It is important to note that accurately computing BDEs can be computationally demanding, and the choice of theoretical method and basis set is crucial for obtaining reliable results. nasa.gov
Conformations and Stability of SeₓS₈₋ₓ Ring Molecules
Selenium and sulfur can form a variety of cyclic structures, known as chalcogen rings. The most common form of elemental sulfur is the eight-membered crown-shaped ring, S₈. capes.gov.br Selenium can substitute for one or more sulfur atoms in this ring, leading to a series of mixed selenium-sulfur rings with the general formula SeₓS₈₋ₓ.
Ab initio molecular orbital studies have been conducted to investigate the structures and relative stabilities of these SeₓS₈₋ₓ ring molecules. capes.gov.br These calculations have shown that all 30 possible isomers adopt a crown-shaped eight-membered ring structure, similar to S₈. capes.gov.br The total binding energies of these molecules decrease as the selenium content increases. capes.gov.br However, the energies of different isomers with the same chemical composition are nearly identical. capes.gov.br
The stability of these rings is a delicate balance of factors, including bond energies, ring strain, and non-covalent interactions. The small energy difference in the transformation of one S-S and one Se-Se bond into two Se-S bonds is consistent with the experimental observation that synthetic methods often produce complex mixtures of different selenium sulfides. capes.gov.br
Computational studies have also explored larger sulfur and selenium rings, such as S₁₂ to S₂₀ and their selenium counterparts. d-nb.info These studies highlight the importance of dispersion forces in determining the conformations and stabilities of these larger rings. d-nb.info For instance, calculations predict that selenium rings from Se₁₂ to Se₂₀ are more stable than Se₈. d-nb.info
The study of these ring conformations is essential for understanding the fundamental chemistry of selenium sulfides and their behavior in various applications.
Modeling of Chemical Reactivity and Reaction Pathways
Computational modeling is a powerful tool for investigating the chemical reactivity and reaction mechanisms of this compound and related compounds. These studies provide insights into how these molecules interact with other chemical species, which is crucial for understanding their biological activity and for designing new synthetic reactions.
Theoretical studies have been employed to understand the mechanisms of selenium-dependent reactions. dal.ca For instance, the nucleophilic attack at the selenium atom in selenosulfides has been a subject of computational investigation. researchgate.net Studies using methods like B3LYP and MP2 have shown that nucleophilic attack at the selenium atom is generally favored both kinetically and thermodynamically over attack at the sulfur atom. researchgate.netnih.gov This preference is attributed to the higher polarizability and lower electronegativity of selenium compared to sulfur.
The reaction mechanism often proceeds through a two-step addition-elimination process, involving a hypercoordinate selenium intermediate, rather than a one-step Sₙ2 mechanism. nih.gov This has been supported by computational studies that have identified stable intermediates in the reaction pathway. researchgate.net
The antioxidant properties of selenium compounds, such as their ability to react with reactive oxygen species (ROS), have also been extensively modeled. acs.orgrsc.org The catalytic cycle of selenoenzymes like glutathione (B108866) peroxidase (GPx) involves the oxidation of a selenol to a selenenic acid, which then reacts with thiols to form a selenenyl sulfide (B99878) intermediate. acs.orgnih.gov Computational models, including those that explicitly account for solvent effects, have been crucial in elucidating the energetics and steps of these complex reaction pathways. acs.org
Nucleophilic and Electrophilic Properties of Selenium and Sulfur Centers
The distinct electronic characteristics of selenium and sulfur atoms dictate their roles as nucleophilic and electrophilic centers in this compound and related compounds. Selenium, being larger and less electronegative than sulfur, exhibits greater nucleophilicity. nih.govmdpi.com This heightened reactivity makes selenium centers more prone to attack by electrophiles. nih.gov Conversely, the electrophilic nature of selenium is also a key aspect of its chemistry. Computational studies have shown that in thiol/selenosulfide exchange reactions, nucleophilic attack is favored at the selenium atom from both kinetic and thermodynamic perspectives. researchgate.netnih.gov This preference is significant, with the rate of reaction for selenium as an electrophile being approximately four orders of magnitude higher than that of sulfur. acs.orgresearchgate.net
The outer valence electrons of selenium are held more loosely than those of sulfur, contributing to its stronger nucleophilic character. mdpi.com This property is fundamental to the antioxidant activity of selenium-containing biomolecules. mdpi.com While selenium and sulfur share similarities, the lower pKa of selenocysteine (B57510) (Sec) compared to cysteine (Cys) (5.3 vs. 8.3) renders Sec a more potent nucleophile under many conditions. acs.orgresearchgate.net However, it's also noted that selenium and sulfur have comparable leaving group abilities in some exchange reactions. nih.gov
The interplay of nucleophilic and electrophilic properties is crucial in the catalytic cycles of selenoenzymes, where the formation and cleavage of selenylsulfide bonds are common occurrences. acs.orgresearchgate.net In the mechanism of thioredoxin reductase, for instance, selenium can act as both a nucleophile, attacking a disulfide bond, and as an electrophile in a subsequent resolution step. nih.gov
Mechanistic Studies of Substitution Reactions at Selenium (e.g., Addition-Elimination)
Computational studies have been instrumental in elucidating the mechanisms of substitution reactions at the selenium atom in selenosulfides. Nucleophilic substitution at selenium in these compounds predominantly proceeds via an addition-elimination mechanism. researchgate.netresearchgate.net This pathway involves the formation of a stable hypercoordinate selenium intermediate. researchgate.netresearchgate.net
Investigations using methods such as B3LYP and MP2 have consistently shown that nucleophilic attack at the selenium center is both kinetically and thermodynamically more favorable than attack at the sulfur center. researchgate.netresearchgate.net The hypercoordinate intermediate formed during this process resides in a potential energy well that is 8–14 kcal/mol deep. researchgate.netresearchgate.net
The preference for attack at selenium holds true for various nucleophiles, including HS-, CH3S-, HSe-, and CH3Se-. researchgate.net This intrinsic reactivity highlights the role of selenium as a potent electrophilic center in these exchange reactions. researchgate.net The catalytic reaction of selenocysteine lyase, for example, proceeds through the formation of an enzyme-bound selenopersulfide intermediate on a key cysteine residue, underscoring the biological relevance of these mechanistic pathways. nih.gov
Electron Affinity and Fragmentation Behavior
The electron affinity and subsequent fragmentation behavior of this compound and related species upon electron capture are critical aspects of their gas-phase chemistry, with implications for techniques like electron capture dissociation (ECD) mass spectrometry.
The electron affinities of sulfur and selenium atoms are quite similar (2.07 eV for S and 2.02 eV for Se). nih.gov However, the incorporation of selenium into a disulfide-like bond significantly alters the electron affinity of the molecule. Replacing a sulfur atom with a selenium atom to form an S-Se bond increases the electron affinity by approximately 0.20 eV. nih.govresearchgate.net
This difference in electron affinity leads to distinct fragmentation behaviors in ECD. nih.govresearchgate.net When an S-Se bond is cleaved by ECD, the resulting radical has a higher tendency to remain on the selenium atom rather than the sulfur atom. nih.gov In contrast, the cleavage of C-Se bonds in diselenide (Se-Se) species primarily results in the neutral loss of -Se+H, with the radical also tending to remain on the selenium of the complementary fragment. nih.gov This is in good agreement with ab initio calculations. nih.govresearchgate.net
The stability of the resulting anion after electron capture is a key factor. For a simple disulfide like dimethyl disulfide, the anion is electronically unstable in the absence of stabilizing charges. utah.edu However, the presence of positive charges, even at a distance, can stabilize the σ* anion, making direct electron attachment and subsequent fragmentation possible. utah.edu
Computational Prediction of Spectroscopic Constants and Electronic Spectra
High-level ab initio quantum chemical methods, such as multi-reference configuration interaction (MRCI) and coupled-cluster (CCSD(T)) approaches, have been successfully employed to predict the spectroscopic constants and electronic spectra of the diatomic SeS molecule. rsc.orgrsc.org These computational studies provide reliable potential energy curves, which are then used to determine various spectroscopic parameters. rsc.orgrsc.org
For the ground state (X³Σ⁻) and low-lying excited states of SeS, the computationally predicted spectroscopic constants show good agreement with experimental values. rsc.orgrsc.org The calculations often employ large, generally contracted basis sets of the atomic natural orbital (ANO) type and include scalar relativistic corrections to account for the heavier elements. rsc.orgrsc.org
However, the accuracy of the predictions can vary for higher excited states. For instance, the calculated constants for the A³Π state of SeS have shown disappointing agreement with experimental data, with calculated equilibrium distances being unusually small and vibrational frequencies being in significant error. rsc.org The correlation of the selenium d electrons has been suggested as a potential key to improving these results. rsc.org
Computational methods are also used to predict and interpret X-ray emission (XES) and X-ray absorption (XAS) spectra. nih.gov Theoretical calculations have shown that Selenium Valence-to-Core (VtC) XES is sensitive to changes in covalent bonding (e.g., Se-H vs. Se-C) but less so to changes in the oxidation state of a metal to which it is coordinated. nih.gov Conversely, Se Kβ HERFD XAS is quite sensitive to such oxidation state changes. nih.gov
Chemical Reactivity, Mechanisms, and Transformations
Redox Chemistry of Selenium Disulfide and Related Chalcogens
Selenium and sulfur, both members of the chalcogen group, share some chemical similarities, but distinct differences in their atomic size, electronegativity, polarizability, and bond dissociation energies lead to significant variations in their chemical reactivity. researchgate.netmdpi.comnih.govrsc.orgnih.govmdpi.commdpi.com These differences are crucial for understanding the redox behavior of this compound and related compounds.
Selenols (RSeH) and diselenides (RSeSeR'), which are selenium analogs of thiols (RSH) and disulfides (RSSR'), exhibit distinct redox properties compared to their sulfur counterparts. rsc.orgjst.go.jpjst.go.jp The redox potential of diselenodiacetic acid, for example, is approximately -400 mV versus the standard hydrogen electrode. nih.gov Selenocysteine (B57510) (Sec), the selenium analog of cysteine (Cys), possesses a lower oxidation potential than Cys, indicating its greater propensity for oxidation. mdpi.com Enzymes containing selenocysteine often demonstrate lower redox potentials and enhanced reduction kinetics when compared to their sulfur-containing equivalents. nih.gov
The one-electron oxidation-derived radical of selenocysteine (RSe•/RSeH) has a redox potential of 0.43 V, which is notably lower than that of the cysteine radical (RS•/RSH) at 0.92 V. This difference suggests that selenium radicals are more readily formed and are relatively more stable. mdpi.com The higher polarizability of selenium in comparison to sulfur, coupled with the greater acidity of selenols versus thiols (a pKa difference of approximately 3 units), facilitates thiol oxidation and disulfide bond shuffling processes. rsc.org
The following table illustrates comparative redox potentials:
| Compound/System | Redox Potential (mV vs. SHE) | Reference |
| Diselenodiacetic acid | -400 | nih.gov |
| Selenocysteine radical (RSe•/RSeH) | 430 | mdpi.com |
| Cysteine radical (RS•/RSH) | 920 | mdpi.com |
| Glutaredoxin 3 (Grx3) | -194 | nih.gov |
| Grx3(C11U) | -260 | nih.gov |
| Grx3(C14U) | -275 | nih.gov |
| Grx3(C11U-C14U) | -309 | nih.gov |
| Thioredoxin (Trx) | -270 | nih.gov |
This compound can be synthesized through the reduction of Se⁴⁺ from selenium dioxide (SeO₂) by sulfide (B99878) ions (S²⁻) originating from sodium sulfide (Na₂S) under acidic conditions. This process initially forms elemental selenium (Se⁰), which then reacts with additional sulfide ions to yield polymeric selenium sulfide. The reaction proceeds via a combination of nucleophilic attack and redox coupling. mdpi.com
Selenols are highly susceptible to oxidation. rsc.org Their oxidation pathways can lead to the formation of selenenic acids (RSeOH) and further to seleninic acids (RSeO₂H) or diselenides. mdpi.commdpi.comnih.govpnas.org For example, the oxidation of 2-selenouracil (B97483) by hydrogen peroxide can result in the formation of seleninic acid, which subsequently undergoes water-assisted hydrolysis, yielding uracil (B121893) and selenium(IV) oxide. mdpi.com A notable characteristic of selenium compounds is their ability to oxidize thiols even under reducing conditions. nih.govpnas.org In the catalytic cycle of selenoenzymes like glutathione (B108866) peroxidase (GPx), selenium actively shuttles between different redox states, including selenol (R-Se⁻), selenenic acid (RSeO⁻), and seleninic acid (R-SeOO⁻). mdpi.com this compound itself acts as a keratolytic agent by facilitating the reduction of disulfide bonds. arvojournals.org
Comparison of Redox Potentials with Disulfides
Chalcogen Exchange Reactions
Chalcogen exchange reactions represent a crucial class of bimolecular nucleophilic substitution (SN2) reactions. These reactions involve sulfur and selenium species acting as nucleophiles, central atoms, and/or leaving groups, and are fundamental to various biological redox processes and metabolic pathways. researchgate.net
Selenium-containing analogs participate in thiol/disulfide-like exchange reactions at significantly faster rates compared to their sulfur counterparts. mdpi.comnih.govmdx.ac.uknih.gov A compelling example is the exchange reaction between cysteamine (B1669678) and cystamine (B1669676) at physiological pH, which was observed to be 1.2 × 10⁷ times slower than the analogous reaction involving selenium-containing species. mdpi.com Furthermore, cyclic peptides incorporating selenocystine (B224153) demonstrate higher reactivity towards reduced glutathione (GSH) than their corresponding disulfides. mdpi.com The formation and subsequent cleavage of selenylsulfides through exchange reactions are common occurrences in the catalytic cycles of selenoenzymes. acs.org Due to the low activation barrier associated with selenium exchange reactions, all possible selenium- and sulfur-containing trichalcogenide isomers, such as -SeSS-, -SSeS-, -SeSeS-, -SeSSe-, and -SeSeSe-, can form readily at room temperature in solutions containing diselenide and trisulfide. acs.orgscite.ai
The kinetics of thiol/disulfide-like exchange reactions are significantly influenced by three primary factors: the nucleophilicity of the attacking species, the electrophilicity of the central atom, and the stability of the leaving group. nih.govmdx.ac.uknih.govresearchgate.net
Nucleophilicity: Selenolate (RSe⁻) is a considerably more potent nucleophile than thiolate (RS⁻). This enhanced nucleophilicity is attributed to selenium's larger atomic size, lower electronegativity, and higher polarizability. mdpi.comnih.govrsc.orgacs.orgresearchgate.net The nucleophilic reactivity of selenium can be 2-3 orders of magnitude greater than that of sulfur. mdpi.comacs.orgresearchgate.net
Electrophilicity: Selenium exhibits greater electrophilicity than sulfur. In thiol/selenosulfide exchange reactions, attack at the selenium atom is favored by both kinetic and thermodynamic considerations. nih.govresearchgate.net The electrophilic enhancement of selenium over sulfur can be as high as approximately 10⁴-fold. researchgate.net
Leaving Group Ability: Selenol possesses a lower pKa value compared to thiol, which contributes to its improved leaving group ability. nih.govresearchgate.net The higher polarizability of selenium relative to sulfur also enhances its capacity as a leaving group. researchgate.net However, some research indicates that sulfides and selenides can be comparable in their leaving group abilities. acs.orgresearchgate.netresearchgate.net
Thiol/Disulfide-Like Exchange Reactions Involving Selenium
Photochemical Reactivity and Radical Generation
Dichalcogenides, encompassing both disulfides and diselenides, can serve as stable radical reagents when combined with photochemical technologies. mdpi.com A key difference between selenium and sulfur compounds lies in their bond dissociation energies: the Se-Se bond has a lower dissociation energy than the S-S bond. This property renders diselenides more susceptible to homolytic cleavage and the subsequent generation of radical species under milder conditions. mdpi.com
Visible light is capable of promoting the formation of asymmetrical diselenides and facilitating the interchanging of partners in symmetrical ones. This level of light stimulation is generally insufficient to cleave S-S bonds, which typically necessitate stronger triggers like UV light. mdpi.com Upon light irradiation, diselenides can generate selenium radicals. These selenium radicals can then transform into selenium electrophiles, which are capable of reacting with electron-rich N-heterocycles. mdpi.com Analogous to sulfur compounds, photocatalytic strategies can lead to the generation of thiyl radicals from disulfides, which then initiate further reactions. ccspublishing.org.cnresearchgate.net The one-electron oxidation of diselenides by hydroxyl radicals (HO•) occurs at a faster rate than for their corresponding sulfur analogs. For instance, the rate constant for selenocystine reacting with HO• is approximately four times faster than that for cystine. rsc.org
Photoinduced Cleavage of Chalcogen Bonds
The photoinduced cleavage of chalcogen-chalcogen bonds, including selenium-selenium (Se-Se) and sulfur-sulfur (S-S) bonds, is a significant area of study, with implications for the reactivity of mixed chalcogen compounds like this compound. Upon irradiation with near-ultraviolet or visible light, organic diselenides undergo homolytic cleavage of their selenium-selenium linkage, generating corresponding seleno radicals researchgate.net. This process is a fundamental aspect of dynamic covalent chemistry, where diselenide bonds are recognized as dynamic covalent bonds that can undergo exchange reactions under mild conditions, often initiated by visible light and proceeding via a radical mechanism researchgate.netnih.govtsinghua.edu.cnacs.org.
The bond energies of chalcogen-chalcogen bonds play a critical role in their susceptibility to cleavage. For instance, the diselenide bond (Se-Se) possesses a lower bond energy (172 kJ/mol) compared to the disulfide bond (S-S) (268 kJ/mol) mdpi.com. This difference in bond strength contributes to the higher redox activity of diselenide bonds mdpi.com.
Table 1: Chalcogen-Chalcogen Bond Energies
| Bond Type | Bond Energy (kJ/mol) |
| Se–Se | 172 mdpi.com |
| S–S | 268 mdpi.com |
Role in Visible-Light-Induced Organic Reactions
The radicals generated from the photoinduced cleavage of chalcogen bonds, such as seleno radicals (RSe•) and thiyl radicals (RS•), are highly reactive species that play a crucial role in various visible-light-induced organic reactions researchgate.netmdpi.comacs.org. These photo-generated radicals enable the synthesis of diverse sulfur- and selenium-containing compounds researchgate.netmdpi.com.
Visible-light photocatalysis has emerged as a green and sustainable approach in synthetic chemistry, facilitating reactions at room temperature without the need for expensive catalysts or photosensitizers in some cases mdpi.comscielo.brfrontiersin.org. For example, the homolytic cleavage of diselenides under visible light allows for their application as stable radical reagents mdpi.com. This radical chemistry can be harnessed for:
Cyclization reactions: Dichalcogenides can undergo cyclization with alkenes and alkynes mdpi.com.
Direct functionalization: Visible-light-enabled methods allow for the direct selenylation or sulfuration of C−H/C−C/C−N bonds mdpi.com.
Bifunctionalization of unsaturated compounds: Seleno- and sulfur-bifunctionalization of alkenes and alkynes can be achieved mdpi.com. Photoinduced bisselenation of allenes and regioselective thioselenation of alkenes, based on the higher reactivity of thio radicals towards alkenes and the carbon radical capturing ability of diselenides, are notable examples researchgate.net.
Construction of C-S and C-Se bonds: Efficient methods for forming carbon-sulfur and carbon-selenium bonds have been developed using photoinduced reactions of dichalcogenides mdpi.comfrontiersin.org.
The excitation of diselenides, either through direct visible light irradiation or with the aid of a photocatalyst, leads to the homolytic cleavage of the Se-Se bond, forming RSe• radicals acs.org. These radicals can then add to carbon-carbon double or triple bonds, as well as heteroaromatic rings, facilitating the formation of new carbon-chalcogen bonds researchgate.netacs.org.
Disproportionation Reactions of Selenenylsulfides
Selenenylsulfides (RSeSR), which contain a mixed selenium-sulfur bond, are known to be unstable and readily undergo disproportionation reactions d-nb.infonih.govrsc.orgmdpi.comrsc.orgnih.gov. This process typically results in the formation of the corresponding disulfide (R-S-S-R) and diselenide (R-Se-Se-R) d-nb.infonih.govrsc.orgmdpi.comrsc.orgnih.gov.
The disproportionation of selenenylsulfides can proceed through various mechanisms, including radical processes nih.govnih.gov. Studies have shown that the stability and reactivity of selenenylsulfides can be influenced by factors such as pH and the presence of other reagents. For instance, the disproportionation of selenenylsulfides derived from glutathione is considerably faster than that from other thiols nih.gov. The rate of disproportionation can be significantly accelerated by the presence of excess thiols, such as glutathione mdpi.comnih.gov. The simultaneous presence of catalytic amounts of both a thiol and a base (e.g., triethylamine) has also been observed to rapidly catalyze the disproportionation of selenenylsulfides mdpi.comnih.gov.
Advanced Applications in Chemical Science and Materials Engineering
Role as Electrode Materials in Energy Storage Systems
The quest for high-energy-density, long-lasting, and cost-effective energy storage solutions has driven extensive research into novel electrode materials. Selenium disulfide has emerged as a promising candidate, particularly for next-generation battery systems, due to its ability to balance the complementary properties of its constituent elements. mdpi.com It offers a higher theoretical capacity and lower cost than pure selenium and better electronic conductivity and reaction kinetics than sulfur. researchgate.netkit.edu
This compound was first proposed as a cathode material for lithium-ion batteries in 2012. mdpi.com It possesses a high theoretical specific capacity of 1123 mAh g⁻¹. nih.gov Research has shown that SeS₂-based cathodes can significantly boost energy density compared to conventional materials. bestmag.co.uk For instance, composites of carbon and selenium sulfide (B99878) are anticipated to have an energy density five times greater than that of current lithium-ion batteries. bestmag.co.uk
However, the practical application of SeS₂ in Li-ion batteries faces challenges, such as the dissolution of intermediate polysulfides and polyselenides into the electrolyte, which leads to capacity fading (the "shuttle effect"). acs.orgpnas.org To mitigate these issues, researchers have developed several strategies:
Carbon Composites: Incorporating SeS₂ into various carbon matrices, such as reduced graphene oxide (rGO) or pyrolyzed polyacrylonitrile (B21495) (pPAN), enhances electronic conductivity and provides physical confinement for the active material. mdpi.comnih.gov A pPAN/SeS₂ composite with an active material content of 63 wt% delivered a high initial capacity of over 1100 mAh g⁻¹ and demonstrated remarkable stability over 2000 cycles. nih.gov
Polymer Coatings: Applying a polymer coating, such as polyethylene (B3416737) glycol (PEG), to SeS₂ composites can effectively limit the loss of sulfur and regulate the reaction mechanism. mdpi.com A PEG-coated rGO-SeS₂ cathode maintained a stable coulombic efficiency of about 97% after 50 cycles. mdpi.com
Copolymerization: A novel approach involves the synthesis of sulfur-rich copolymers using SeS₂ and an organic co-monomer like 1,3-diisopropenylbenzene (B1663925) (DIB). The resulting C–S, C–Se, and S–Se bonds in the S–SeS₂–DIB copolymers effectively alleviate the shuttle effect, leading to improved cycle life and rate capability. acs.org
| Cathode Material | Initial Specific Capacity (mAh g⁻¹) | Current Density (A g⁻¹) | Cycle Stability | Key Findings |
|---|---|---|---|---|
| pPAN/SeS₂ | >1100 | 0.2 | Stable over 2000 cycles | High active material content (63 wt%) and boosted reaction kinetics. nih.gov |
| PEG@rGO-SeS₂ | 1124.7 | C/8 (~0.14) | 258 mAh g⁻¹ after 50 cycles | PEG coating suppresses sulfur loss and stabilizes coulombic efficiency at ~97%. mdpi.com |
| S–SeS₂–DIB Copolymer/KB600 | Not specified | 1.0 | Decay rate of 0.0549% per cycle for 500 cycles | Chemical bonds alleviate shuttle effect; enhanced reaction kinetics. acs.org |
| SeS₂@D-CM (Aqueous Cu-SeS₂) | 1905.1 | 0.2 | Stable over 1000 cycles | Aqueous system circumvents issues with organic electrolytes; N-doped carbon enhances chemical affinity. researchgate.netpnas.org |
Solid-state batteries (SSBs) utilize a solid electrolyte, which can potentially enhance safety and energy density. wikipedia.org this compound is a promising cathode material for SSBs, demonstrating high capacity utilization and excellent rate performance.
In a notable study, a solid-state battery using a SeS₂ cathode and a Li₁₀GeP₂S₁₂-Li₃PS₄ solid electrolyte delivered a specific capacity exceeding 1100 mAh g⁻¹ at a current density of 50 mA g⁻¹, which is 98.5% of its theoretical capacity. mdpi.com The same battery maintained a capacity of 887 mAh g⁻¹ at a high current density of 1 A g⁻¹ and remained stable after 100 cycles. mdpi.comresearchgate.net The use of selenium-doped sulfur cathodes in conjunction with solid electrolytes can enable a solid-state (de)lithiation chemistry, bypassing the formation of soluble polysulfides/polyselenides and thus minimizing the shuttle effect. researchgate.net Despite these promising results, challenges such as interfacial instability between the solid electrode and solid electrolyte remain a critical area of research. wikipedia.org
Lithium-Ion Batteries
Photocatalytic Applications
Photocatalysis is an advanced oxidation process that utilizes light to activate a catalyst for the degradation of pollutants. Selenium-based materials, owing to their semiconducting properties, have shown significant potential in this area. mdpi.com Amorphous and crystalline selenium have a bandgap of approximately 1.8 eV, making them suitable photocatalysts for breaking down organic pollutants. nih.gov
While research specifically on SeS₂ is emerging, studies on selenium nanoparticles (SeNPs) provide strong evidence for the photocatalytic capability of selenium-containing materials. SeNPs have been effectively used to degrade various organic dyes, which are common industrial pollutants. mdpi.com
For example, biosynthesized SeNPs have demonstrated the ability to decompose Methylene (B1212753) Blue and Rhodamine B under UV or solar irradiation. mdpi.comacs.org In one study, SeNPs decomposed 97% of Methylene Blue dye within 150 minutes under sunlight. mdpi.com Another report showed that SeNPs could degrade 85% of Rhodamine B after 135 minutes of UV-A light exposure. mdpi.com The photocatalytic process is often enhanced by combining selenium with other semiconductors, such as zinc sulfide (ZnS), to improve degradation efficiency. scirp.org Given that SeS₂ inherently combines two chalcogens, it is a promising candidate for direct photocatalytic applications.
| Pollutant | Catalyst | Light Source | Degradation Efficiency | Time |
|---|---|---|---|---|
| Methylene Blue (MB) | SeNPs | Sunlight | 97% | 150 min mdpi.com |
| Rhodamine B (RhB) | SeNPs | UV-A Light | 85% | 135 min mdpi.com |
| Sunset Yellow (SY) | SeNPs | Sunlight | 83.8% | 10 h mdpi.com |
The photocatalytic mechanism of selenium-based materials involves the generation of charge carriers upon light absorption. When a semiconductor like selenium absorbs photons with energy equal to or greater than its bandgap, electrons (e-) are excited from the valence band to the conduction band, leaving behind positively charged holes (h+). nih.gov
These electron-hole pairs are powerful redox agents. The holes can directly oxidize organic pollutant molecules adsorbed on the catalyst's surface. nih.gov The electrons can react with dissolved oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can further initiate a series of reactions to generate other highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These ROS are highly effective in breaking down complex organic molecules into simpler, less harmful substances like CO₂, H₂O, and mineral acids.
For compounds like disulfides and diselenides, an alternative mechanism involves the photo-induced homolytic cleavage of the Se-S (or S-S/Se-Se) bond to form thiyl (RS•) or selenyl (RSe•) radicals. mdpi.comresearchgate.net These radicals are highly reactive and can initiate degradation reactions by adding to unsaturated bonds or participating in hydrogen atom transfer (HAT) processes. researchgate.net This dual potential for radical formation and semiconductor-based ROS generation makes SeS₂ a particularly interesting subject for future photocatalysis research.
Degradation of Organic Pollutants (e.g., Dyes)
Precursors for Advanced Materials Synthesis
This compound also serves as a valuable precursor for synthesizing more complex, functional materials. A precursor is a compound that participates in a chemical reaction that produces another compound. The use of single-source precursors containing pre-formed bonds between the desired elements can offer better control over the stoichiometry and phase of the final product.
SeS₂ and related selenium-sulfur mixtures have been utilized in several synthetic strategies:
Alloy Nanocrystal Synthesis: A precursor made by melting sulfur and selenium can be used for the simple and rapid synthesis of ternary alloy nanocrystals, such as lead sulfide selenide (B1212193) (PbSₓSe₁₋ₓ), at relatively low temperatures. rsc.org
Polymeric Composites for Batteries: As mentioned previously, SeS₂ is a key reactant in the synthesis of pPAN/SeS₂ and S–SeS₂–DIB copolymer composites for high-performance battery cathodes. nih.govacs.org In these processes, SeS₂ reacts with a polymer backbone at elevated temperatures, forming chemically bonded, electrochemically active materials. nih.gov
Metal Selenide Synthesis: While SeS₂ is one option, the broader family of selenium-containing precursors is crucial for producing metal selenide nanostructures (e.g., CdSe, Bi₂Se₃, Sb₂Se₃), which are important semiconductors for electronic and thermoelectric devices. rsc.org Other common selenium precursors include selenium dioxide (SeO₂), selenourea (B1239437), and various organoselenium compounds. nanografi.comacs.orgnih.gov The choice of precursor can influence the phase and morphology of the resulting nanomaterial. acs.org For instance, the decomposition of selenourea in the presence of oleylamine (B85491) yields red selenium as an intermediate, while using oleic acid produces gray selenium, leading to different phases of iron selenide nanoparticles. acs.org
The utility of this compound as a precursor highlights its role not just as a functional material itself, but also as a fundamental building block in the bottom-up fabrication of advanced materials for a wide range of applications.
Development of Semiconducting Materials
This compound is recognized for its semiconducting properties, which makes it a valuable material in the electronics and materials science sectors. imarcgroup.commatltech.com Its application extends to the production of thin films, sensors, and photodetectors. imarcgroup.com
The interest in selenium-containing compounds, including this compound, for semiconductor applications stems from their favorable electronic and optical properties. matltech.com Selenium-based materials are being explored for their potential in a new generation of electronics known as "photonics," which utilizes photons for information processing. psu.edu
Selenium sulfide is an inorganic compound that can be used to grow crystalline thin films through methods like chemical bath deposition. matltech.com These films exhibit good transmittance, absorption, a notable dielectric constant, and a high refractive index. matltech.com The excellent properties of sulfide compounds, which bridge the gap between metals and ceramics, have established them as an important class of new structural materials. matltech.com
Selenium sulfide is considered a key compound material for various applications, including:
Detectors
Optical materials
Thermoelectric cooling materials
Electrode materials
Electrolyte materials
Semiconductor materials for devices like QLED displays matltech.com
Furthermore, this compound serves as a useful passivating agent to enhance the performance of III-V group compound semiconductors for optoelectronic applications and photovoltaic devices. matltech.com The development of two-dimensional (2D) semiconductors, such as transition metal dichalcogenides (TMDCs), has also benefited from the use of selenium precursors. nih.gov While these materials have extraordinary properties, defects in their crystal lattice can affect their performance. nih.gov Research has shown that using resolidified chalcogen precursors, including selenium, can lead to the growth of high-quality and uniform 2D TMDCs. nih.gov
Table 2: Properties and Applications of this compound-Based Semiconducting Materials
| Property | Description | Application |
|---|---|---|
| Optical | Good transmittance and absorption | Photodetectors, Optical sensors, Photovoltaic devices |
| Electrical | Semiconductor behavior | Thin-film transistors, QLED displays |
| Dielectric | High dielectric constant | Capacitors, Insulating layers |
| Thermoelectric | Potential for thermoelectric cooling | Cooling materials and devices |
| Passivation | Improves performance of other semiconductors | III-V group semiconductors |
Information compiled from sources discussing the semiconducting applications of selenium sulfide. imarcgroup.commatltech.com
Catalysis Beyond Biological Systems
The catalytic activity of selenium-sulfur compounds extends beyond their well-known roles in biological systems. The unique redox properties of the selenium-sulfur bond are being harnessed for a variety of inorganic catalytic applications. mdpi.com
Inorganic Catalytic Activity of Selenium-Sulfur Compounds
Selenium-sulfur compounds exhibit notable catalytic activity in various chemical reactions, largely due to the redox-active nature of the selenium-sulfur bond. mdpi.com This has led to investigations into their potential as catalysts in non-biological contexts.
The catalytic cycle of many selenium-containing compounds involves the shuttling of selenium between different oxidation states. mdpi.com For instance, the selenol group (-SeH) can be oxidized to selenenic acid (-SeOH), which can then be reduced back to the selenol. This redox cycling is central to their catalytic function. mdpi.com In some cases, further oxidation to seleninic acid (-SeO₂H) can occur. mdpi.com
The presence of both selenium and sulfur in a compound can lead to enhanced catalytic properties compared to compounds containing only one of these elements. acs.org Studies comparing the reactivity of selenium and sulfur compounds have shown that selenium is a significantly more potent nucleophile and electrophile than sulfur. acs.org This enhanced reactivity contributes to the catalytic efficiency of selenium-sulfur compounds.
Design of Small Molecule Chalcogenide Catalysts
The design of small molecule catalysts containing chalcogens (sulfur, selenium, and tellurium) is an active area of research. researchgate.netosti.gov These catalysts are being developed for a range of applications, including the activation of small molecules and the synthesis of complex organic structures. osti.govacs.org
Researchers are designing chalcogen-bonding catalysts that utilize noncovalent interactions to facilitate chemical reactions. acs.org These catalysts have been shown to be effective in assembling discrete small molecules to form N-heterocycles. acs.org The catalytic activity in these systems is derived from the selenium or sulfur atom, which acts as a Lewis acidic center. researchgate.net
In the context of energy-related applications, molecular metal polyselenides, such as [Mo₂O₂S₂(Se₂)(Seₓ)]²⁻, have been designed and shown to be efficient electrocatalysts for the hydrogen evolution reaction (HER). rsc.org The incorporation of selenium in these molecular catalysts leads to significant changes in their electronic structure, which can enhance their catalytic performance. rsc.org Understanding the electronic effects of incorporating different chalcogens is crucial for the rational design of new and more efficient catalysts. rsc.org
Role in Sulfur Chemistry (e.g., vulcanizing agent for rubber)
Selenium and its compounds play a role in sulfur chemistry, most notably in the vulcanization of rubber. allenpress.comlusida.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. lusida.com
While sulfur is the most common vulcanizing agent, other elements and compounds, including selenium, can also be used. allenpress.comlusida.comyg-1.com Selenium is considered a true vulcanizing agent, capable of inducing the cross-linking necessary for vulcanization. allenpress.comallenpress.com
The mechanism of vulcanization with selenium involves at least two probable reactions:
A combination of the vulcanizing agent (selenium) with the rubber. allenpress.com
A catalyzed reaction of the rubber hydrocarbon, where the vulcanizing agent acts as a catalyst. allenpress.com
Analytical Methodologies for Selenium Disulfide Detection and Quantification
Spectrophotometric Methods
Spectrophotometry encompasses a range of techniques that measure the absorption of light by a chemical substance at a specific wavelength. For selenium analysis, these are typically colorimetric methods where selenium, after being converted to a specific oxidation state (usually Se(IV)), reacts with a chromogenic reagent to produce a colored complex. researchgate.net The intensity of the color, which is proportional to the selenium concentration, is then measured.
Several spectrophotometric methods have been developed for selenium quantification:
Variamine Blue Method : This method is based on the reaction of selenium (IV) with potassium iodide in an acidic medium, which liberates iodine. The liberated iodine then oxidizes the chromogenic reagent Variamine Blue to form a violet-colored species that exhibits maximum absorbance at 546 nm. researchgate.net The method follows Beer's law in the concentration range of 2-20 µg of selenium in a 10 mL final volume. researchgate.net
Dithizone (B143531) Method : A process involving the reaction of Se(IV) with dithizone can be monitored spectrophotometrically at 410 nm. This method has a reported linearity range of 0.01-10 µg/mL. researchgate.net
Nanoparticle-Based Methods : A method utilizing citrate-capped silver nanoparticles has been reported. In this system, citric acid on the nanoparticle surface reduces selenium ions to elemental selenium (Se⁰), which then reacts with silver atoms to form a silver selenide (B1212193) (Ag₂Se) layer. This interaction with the nanoparticles is measured to quantify the selenium content. researchgate.net
Catalytic Kinetic Methods : These sensitive methods are based on the catalytic effect of selenium on certain chemical reactions. One such method uses the Se(IV)-catalyzed reduction of toluidine blue by sodium sulfide (B99878). oup.com The reaction is monitored by measuring the decrease in absorbance of toluidine blue at 605 nm. oup.com Another kinetic method relies on the catalytic effect of Se(IV) on the reduction of sulfonazo by sodium sulfide, which can be monitored by the change in absorbance at either 570 nm or 680 nm. researchgate.net
Table 1: Comparison of Selected Spectrophotometric Methods for Selenium Determination
| Method Type | Reagent(s) | Wavelength (λmax) | Detection Limit | Linear Range | Citation |
|---|---|---|---|---|---|
| Colorimetric | Variamine Blue, Potassium Iodide | 546 nm | 0.003 µg/cm² (Sandell's Sensitivity) | 2-20 µg / 10 mL | researchgate.net |
| Colorimetric | Dithizone | 410 nm | - | 0.01-10 µg/mL | researchgate.net |
| Kinetic | Toluidine Blue, Sodium Sulfide | 605 nm | 8 ng/cm³ | 0.03-1.5 µg/cm³ | oup.com |
| Kinetic | Sulfonazo, Sodium Sulfide | 680 nm | 0.3 ng/mL | 0.5-180 ng/mL | researchgate.net |
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is a standard and widely used technique for determining elemental concentrations. ste-mart.com The method is based on the principle that free atoms in a ground state can absorb light of a specific, characteristic wavelength. ste-mart.com For selenium analysis, a sample containing selenium disulfide is first digested, typically with strong acids, to bring the selenium into solution. spectroscopyonline.comthermofisher.com This solution is then introduced into a high-temperature source, such as a flame or a graphite (B72142) furnace, which atomizes the sample. A light beam from a selenium hollow-cathode lamp is passed through the atomized sample, and the amount of light absorbed at 196.0 nm is measured to quantify the selenium content. drugfuture.comoiv.int
Flame Atomic Absorption Spectrometry (FAAS) is designated as the formal European Union analytical method for the regulation and measurement of this compound concentration in cosmetic products like shampoos. spectroscopyonline.comthermofisher.com The sample preparation for such products involves weighing approximately 1 g of the sample, digesting it with concentrated nitric acid on a heated block, followed by filtration and dilution. spectroscopyonline.comthermofisher.com Deuterium background correction is typically used to ensure accuracy and compliance with legislative requirements. thermofisher.com
Table 2: Typical Operating Parameters for AAS Determination of Selenium
| Parameter | Value | Citation |
|---|---|---|
| Technique | Flame Atomic Absorption Spectrometry (FAAS) | spectroscopyonline.comthermofisher.com |
| Wavelength | 196.0 nm | drugfuture.comoiv.int |
| Atomizer | Air-acetylene flame or Graphite tube | drugfuture.comoiv.int |
| Light Source | Selenium hollow-cathode or electrodeless discharge lamp | drugfuture.comoiv.int |
| Background Correction | Deuterium effect or Zeeman effect | thermofisher.comoiv.int |
| Sample Preparation | Wet process mineralization / Nitric acid digestion | spectroscopyonline.comthermofisher.comoiv.int |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique capable of measuring elements at trace and ultra-trace concentrations. nih.gov It combines a high-temperature inductively coupled plasma (ICP) source to atomize and ionize the sample with a mass spectrometer (MS) to separate and quantify the resulting ions. nih.gov For this compound analysis, the sample is first digested to solubilize the selenium. The resulting solution is nebulized into a fine aerosol and introduced into the argon plasma, which can reach temperatures of 6,000–10,000 K. The high temperature desolvates, atomizes, and ionizes the selenium atoms. The ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio. nih.gov
A significant challenge in selenium analysis by ICP-MS is the presence of spectroscopic interferences, particularly polyatomic ions formed from the argon plasma and sample matrix, such as ⁴⁰Ar³⁸Ar⁺ interfering with the most abundant selenium isotope, ⁷⁸Se. researchgate.net Modern ICP-MS instruments often incorporate collision/reaction cell technology (CCT) to mitigate these interferences. researchgate.net A collision gas (like helium) or a reaction gas (like hydrogen) is introduced into the cell to react with or break apart the interfering polyatomic ions, allowing for more accurate selenium quantification. researchgate.net One study detected soluble selenide from this compound dissociation using an Agilent 7500ce ICP-MS. ijcem.com
Table 3: Example Operating Conditions for ICP-MS Selenium Analysis
| Parameter | PerkinElmer NexION 5000G | Agilent 7500ce | Citation |
|---|---|---|---|
| RF Power | - | 1500 W | ijcem.commdpi.com |
| Plasma Gas Flow | - | 15 L/min | ijcem.commdpi.com |
| Carrier Gas Flow | - | 1.12 L/min | ijcem.commdpi.com |
| Detected Isotope | ⁷⁸Se | - | ijcem.commdpi.com |
| Internal Standard | ⁷²Ge | - | ijcem.commdpi.com |
| Collision/Reaction Gas | - | He | ijcem.com |
Chromatography-Based Techniques
Chromatographic techniques are primarily used for the separation of different chemical forms (species) of an element prior to their detection and quantification. rsc.org For selenium, this is particularly important as its different species (e.g., selenite (B80905), selenate (B1209512), organoselenium compounds) can coexist in a sample. iaea.org These techniques are often "hyphenated," meaning they are coupled directly to a powerful detector like an ICP-MS. benthamdirect.comrsc.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone of speciation analysis. benthamdirect.comredalyc.org In the context of selenium, HPLC separates various selenium compounds based on their interactions with a stationary phase (the column) and a mobile phase (the eluent). nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode. One study utilized RP-HPLC with perfluorinated carboxylic acids as ion-pairing agents in the mobile phase, which allowed for the separation of more than 20 different selenium compounds in a single run before detection by ICP-MS. nih.gov
In other applications, HPLC can be coupled with different detectors. For instance, HPLC with fluorometric detection has been developed based on the formation of a selenotrisulfide derivative. acs.org Another method uses RP-HPLC to separate a piazselenol derivative of selenium, which is then detected by a UV detector at 330 nm. researchgate.net The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is considered a state-of-the-art method for the identification and quantification of selenium species. benthamdirect.comresearchgate.net
Ion Chromatography (IC) is a subset of HPLC that is specifically designed to separate ionic species. iaea.org It is the most extensively used method for separating inorganic selenium species, namely selenite (SeO₃²⁻, Se(IV)) and selenate (SeO₄²⁻, Se(VI)), based on their charge. iaea.orgmdpi.com The separation is typically achieved on an anion-exchange column. researchgate.net
For enhanced sensitivity, IC is often coupled with ICP-MS (IC-ICP-MS). researchgate.netrsc.org A challenge in this hyphenated technique is that the high salt concentration of the eluent (e.g., NaOH) used in IC can interfere with the ICP-MS performance. researchgate.net To overcome this, a membrane suppressor is often placed between the IC and the ICP-MS. researchgate.netrsc.org This device effectively removes the eluent ions (e.g., converting NaOH to water), reducing background noise and improving detection limits. researchgate.net Using this setup, detection limits in the low ng/L range have been achieved for various selenium species. rsc.org
Table 4: Performance of IC-ICP-MS with Eluent Suppression for Selenium Speciation
| Selenium Species | Detection Limit (ng/L) | Reproducibility (RSD %) at 50 ng/L | Reproducibility (RSD %) at 500 ng/L | Citation |
|---|---|---|---|---|
| Selenite (Se(IV)) | 2.5 | 7.6% | 7.4% | rsc.org |
| Selenate (Se(VI)) | 1.6 | 10.5% | 0.4% | rsc.org |
| Selenocyanate (SeCN⁻) | 2.6 | 9.0% | 2.9% | rsc.org |
High-Performance Liquid Chromatography (HPLC)
Voltammetric Techniques
Voltammetry refers to a category of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. liverpool.ac.uk These techniques are known for their high sensitivity, selectivity, and relatively low cost. researchgate.net Cathodic Stripping Voltammetry (CSV) is a particularly sensitive voltammetric method for selenium determination. liverpool.ac.uk In CSV, selenium is first preconcentrated onto the surface of a working electrode (e.g., a hanging mercury drop electrode, HMDE) by applying a specific deposition potential. Subsequently, the potential is scanned in the negative direction, and the current produced from the stripping (reduction) of the deposited selenium is measured. liverpool.ac.ukresearchgate.net
The sensitivity of CSV can be significantly enhanced through catalytic effects. A method using CSV in the presence of rhodium, acid, and chloride ions has been shown to be highly effective, with the rhodium catalyzing the electrochemical reaction. liverpool.ac.uk This catalytic method is reactive to Se(IV) and can achieve extremely low detection limits, on the order of 2.4 pM, but it can be susceptible to interference from surface-active organic matter in the sample. liverpool.ac.uk Differential Pulse Cathodic Stripping Voltammetry (DPCSV) is a variation that uses potential pulses to improve the discrimination against background currents, and it has been successfully used for the simultaneous determination of Se(IV) and the organoselenium compound selenocystine (B224153). researchgate.net
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a well-established, non-destructive analytical technique used for the elemental analysis of a wide range of materials, including solids, liquids, and powders. thermofisher.comnumberanalytics.com It is particularly useful for determining the total concentration of elements, such as selenium, in a sample. clu-in.org
The fundamental principle of XRF involves irradiating a sample with a primary X-ray beam of sufficient energy to cause the ejection of inner-shell electrons from the atoms within the sample. thermofisher.comcarleton.edu This ionization leaves the atoms in an unstable, excited state. To regain stability, an electron from a higher-energy outer shell drops to fill the vacancy. This transition releases energy in the form of a secondary (or fluorescent) X-ray. thermofisher.combruker.com
Each element emits fluorescent X-rays with a unique set of characteristic energies, creating a "fingerprint" for that specific element. thermofisher.combruker.com By detecting these characteristic X-rays and measuring their intensity, an XRF spectrometer can perform both qualitative (identifying the elements present) and quantitative (determining their concentrations) analysis. clu-in.orghitachi-hightech.com The intensity of the emitted X-rays is generally proportional to the concentration of the element in the sample. hitachi-hightech.com
XRF is widely applied in various industrial and environmental settings for quality control, material analysis, and contaminant detection. aelabgroup.comresearchgate.net For instance, handheld XRF analyzers are used for screening consumer products for heavy metals, including selenium, and in mining for analyzing ores and minerals. aelabgroup.combruker.com The technique is valued for its rapid results, minimal sample preparation, and versatility. aelabgroup.comelvatech.com
However, XRF analysis has certain limitations. Its accuracy can be influenced by "matrix effects," where the presence of other elements in the sample can affect the X-ray emissions of the target element. aelabgroup.com The technique is a surface-level analysis, with a typical penetration depth of a few micrometers, which may not represent the bulk composition of a heterogeneous sample. kindle-tech.com Furthermore, while suitable for major and trace elements, its detection limits may not be sufficient for ultra-trace concentrations in the parts-per-billion (ppb) range. kindle-tech.commalvernpanalytical.com XRF also identifies the total elemental concentration and cannot distinguish between different chemical species (e.g., selenite vs. selenate) of an element. malvernpanalytical.com
Table 1: Summary of X-ray Fluorescence (XRF) for Selenium Analysis
| Feature | Description | References |
|---|---|---|
| Principle | A primary X-ray source excites atoms in a sample, causing them to emit characteristic fluorescent X-rays. The energy of the emitted X-rays identifies the element, and the intensity determines its concentration. | carleton.edu, bruker.com, thermofisher.com |
| Applications | Elemental analysis of rocks, minerals, sediments, soils, alloys, polymers, and industrial products. Detection of selenium in animal feed, consumer goods, and geological materials. | carleton.edu, aelabgroup.com, labtec.net.nz, bruker.com |
| Advantages | - Non-destructive: The sample remains intact after analysis.
Sample Preparation and Speciation Analysis in Non-Biological Matrices
The environmental impact and toxicological properties of selenium are highly dependent on its chemical form, or species. mdpi.com Therefore, speciation analysis—the process of identifying and quantifying the different chemical forms of an element—is crucial. In non-biological matrices like soil, sediment, and industrial waste, selenium can exist in various oxidation states, including selenate (SeO₄²⁻), selenite (SeO₃²⁻), elemental selenium (Se⁰), and selenides (Se²⁻). unl.edu
Sample preparation is a critical and often complex step in speciation analysis, as the primary goal is to efficiently extract the selenium species from the sample matrix while preserving their original chemical form. rsc.org Improper handling, such as drying soil samples at elevated temperatures, can lead to volatilization of selenium or alter its speciation. namc.orgresearchgate.net
Extraction Techniques
A variety of extraction methods are employed to isolate selenium species from solid matrices. The choice of technique depends on the sample type and the target species.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to selectively adsorb target analytes from a liquid sample. mdpi.com For selenium analysis, a sample is first solubilized, and then the extract is passed through an SPE cartridge. In one method, a chelating agent like ammonium (B1175870) pyrrolidinedithiocarbamate (APDC) is used to form a complex with Se(IV), which is then adsorbed onto a sorbent like multiwalled carbon nanotubes. researchgate.net This can be followed by analysis with techniques like XRF. researchgate.net
Sequential Extraction Procedures (SEPs): SEPs are widely used to fractionate selenium in soils and sediments based on how strongly they are bound to different components of the matrix. acs.orgresearchgate.net These procedures involve treating the sample with a series of reagents of increasing chemical strength. Each step targets a specific selenium fraction, such as water-soluble, exchangeable, or organically-bound forms. mdpi.comacs.org While powerful, the selectivity of the reagents can be imperfect, and one extractant may partially dissolve species from another fraction. acs.org
Coupling with Analytical Instrumentation
After extraction, the various selenium species must be separated and quantified. This is typically achieved using hyphenated techniques, which combine a separation method with a sensitive detector.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating different chemical species in a liquid sample. researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an extremely sensitive detector capable of measuring elements at ultra-trace concentrations. rsc.org
The combination of HPLC-ICP-MS is a state-of-the-art method for selenium speciation analysis. researchgate.netresearchgate.net The HPLC separates the different selenium compounds (e.g., selenate, selenite, selenomethionine) present in the sample extract, and the ICP-MS provides highly sensitive, element-specific detection and quantification of each separated species. rsc.orgnih.gov
Table 2: Example of a Sequential Extraction Scheme for Selenium Speciation in Soil and Sediment
| Extraction Step | Reagent(s) | Target Selenium Fraction | References |
|---|---|---|---|
| Step 1 | 0.1 M K₂HPO₄-KH₂PO₄ (Phosphate buffer, pH 7.0) | Soluble selenate (Se⁺⁶), ligand-exchangeable selenite (Se⁺⁴), and some soluble selenide (Se⁻²) | unl.edu, acs.org |
| Step 2 | 0.1 M K₂S₂O₈ (at 90 °C) | Selenium associated with or occluded in organic matter | unl.edu, acs.org |
| Step 3 | Concentrated HNO₃ (at 90 °C) | Insoluble selenium remaining in the sample (e.g., from mineral matrix) | unl.edu, acs.org |
| Step 4 (Modification) | 0.1 M NaOH | Organically associated Se (used to improve selectivity before elemental Se extraction) | acs.org |
| Step 5 (Modification) | 0.25 M Na₂SO₃ | Elemental Selenium (Se⁰) | acs.org |
Environmental Chemical Pathways of Selenium Disulfide
Natural Formation and Occurrence
Selenium disulfide is a naturally occurring inorganic compound, though it is more commonly known as a synthetic product. Its formation and presence in the environment are intrinsically linked to the biogeochemical cycles of its constituent elements, selenium and sulfur.
The biogeochemical cycles of selenium and sulfur are closely related due to their similar chemical properties as Group 16 elements. asm.orgcmos.ca Selenium can substitute for sulfur in various minerals and biomolecules. asm.org Selenium is naturally present in the Earth's crust, often found in sulfide (B99878) ores of metals like copper, lead, and silver, as well as in coal and volcanic soils. dcceew.gov.auca.gov Natural processes such as the weathering of rocks and volcanic eruptions release selenium into soil, water, and the atmosphere. dcceew.gov.aucdc.gov
Microorganisms play a central role in the environmental transformation of selenium, mediating its conversion between several oxidation states. nih.govresearchgate.net In oxic (oxygen-rich) environments, selenium predominantly exists as the soluble oxyanions selenate (B1209512) (SeO₄²⁻, +6 oxidation state) and selenite (B80905) (SeO₃²⁻, +4 oxidation state). asm.org Under anoxic (oxygen-poor) conditions, these forms can be microbially reduced to less mobile forms like elemental selenium (Se⁰) and selenide (B1212193) (Se²⁻). asm.org This microbial activity is a critical driver of selenium's mobility and bioavailability in ecosystems. nih.gov
Table 1: Common Environmental Oxidation States of Selenium
| Oxidation State | Chemical Form(s) | Common Name(s) | Predominant Environment |
| +6 | SeO₄²⁻ | Selenate | Oxic (e.g., surface waters) |
| +4 | SeO₃²⁻, H₂SeO₃ | Selenite, Selenous Acid | Oxic/Sub-oxic |
| 0 | Se⁰ | Elemental Selenium | Anoxic (e.g., sediments) |
| -2 | Se²⁻, H₂Se | Selenide, Hydrogen Selenide | Anoxic |
This compound forms specifically in environments where reduced forms of both selenium and sulfur are present. Its synthesis occurs in anoxic, sulfide-rich aquatic systems. asm.org In these settings, sulfate-reducing bacteria (SRB) metabolize sulfate (B86663) (SO₄²⁻) and produce hydrogen sulfide (H₂S) as a byproduct. asm.orgmdpi.com
If soluble selenite (SeO₃²⁻) is present in these waters, it reacts with the bacterially generated hydrogen sulfide to precipitate this compound. asm.orgwikipedia.orgmdpi.com The chemical reaction can be summarized as:
H₂SeO₃ + 2H₂S → SeS₂ + 3H₂O wikipedia.org
Research has shown that when SRB biofilms are exposed to selenite, they generate sulfide that reacts with the selenite to form nanometer-sized selenium-sulfur granules within the biofilm matrix. asm.org It is important to note that the term "this compound" and the formula SeS₂ are often simplifications. The resulting precipitate is typically a family of mixed eight-membered chalcogen rings with varying stoichiometry (e.g., SeₓS₈₋ₓ), which have an average composition close to SeS₂. mdpi.comresearchgate.net
Biogeochemical Cycling of Selenium and Sulfur
Chemical Transformations and Fate in Environmental Compartments
Once formed, this compound is a bright orange, solid powder that is largely insoluble in water. dcceew.gov.aunih.gov This low solubility means it is not readily transported in aqueous systems and is likely to bind with soil and sediment, reducing its mobility. cdc.gov
The environmental fate of this compound is tied to the broader selenium cycle. While the precipitate is stable under neutral pH conditions, it can partially dissolve under acidic (pH 3.0, 5.0) or alkaline (pH 10.0) conditions. mdpi.com In the environment, selenium compounds are subject to further microbial transformations that can alter their mobility. asm.org
A significant pathway for selenium's transfer from terrestrial and aquatic environments to the atmosphere is through microbial methylation. mdpi.comasm.org Certain bacteria and fungi can transform inorganic selenium compounds into volatile organic forms, primarily dimethyl selenide (CH₃SeCH₃) and dimethyl diselenide (CH₃SeSeCH₃). mdpi.comasm.org While dimethyl selenide is volatile and can be transported in the atmosphere, dimethyl diselenide is less stable and tends to be adsorbed onto soil particles. mdpi.com This volatilization process is influenced by environmental factors such as temperature, pH, and soil moisture content. mdpi.com
Analytical Monitoring of Selenium Species in Environmental Samples (e.g., Water, Soil)
Understanding the environmental pathways of selenium requires sophisticated analytical techniques capable of identifying and quantifying its various chemical forms (speciation).
One powerful method is X-ray Absorption Spectroscopy (XAS) , which is used to determine the oxidation state and local atomic coordination of selenium in solid samples. mdpi.com This technique has been employed to demonstrate the biotransformation of selenium oxyanions by microbial biofilms. mdpi.com
For aqueous samples, kinetic catalytic spectrophotometric methods are utilized. mdpi.com One such method for determining total inorganic selenium in water relies on the catalytic effect that selenium ions have on the chemical reaction between methylene (B1212753) blue and sodium sulfide. mdpi.com
To monitor volatile organic selenium compounds in the atmosphere, highly sensitive instruments are required. Researchers use advanced forms of mass spectrometry, such as proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) , to detect trace amounts of atmospheric dimethyl selenide and other volatile organic molecules containing selenium. cmos.ca
Table 2: Analytical Methods for Environmental Selenium Monitoring
| Analytical Technique | Selenium Species Detected | Environmental Matrix |
| X-ray Absorption Spectroscopy (XAS) | Determines speciation (e.g., SeO₄²⁻, SeO₃²⁻, Se⁰) | Biofilms, Soil, Sediment |
| Kinetic Catalytic Spectrophotometry | Total inorganic selenium (Se(IV), Se(VI)) | Water |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Volatile organic selenium (e.g., Dimethyl selenide) | Air/Atmosphere |
Emerging Research Frontiers for Selenium Disulfide
Exploration of Novel Synthetic Pathways
The traditional synthesis of selenium disulfide involves reacting hydrogen sulfide (B99878) with selenious acid. mdpi.com However, recent research has focused on developing more sustainable and efficient synthetic routes.
A significant advancement is the use of naturally occurring or biologically generated reactants. Researchers have successfully synthesized high-quality this compound particles by reacting selenite (B80905) with hydrogen sulfide (H₂S) sourced from natural spring waters. mdpi.com This method represents a "green" chemical approach, leveraging abundant natural resources. The resulting orange material consists of globules with diameters in the micrometer range (1.1 to 1.2 µm), composed of various SeₓS₈₋ₓ chalcogen rings. mdpi.com
Another sustainable pathway involves harnessing biotechnology. Sulfate-reducing bacteria (SRB) can produce H₂S from the fermentation of organic waste materials, such as mixtures of cabbage juice and compost or spoiled milk and mineral water. mdpi.com This biologically generated H₂S gas can then be reacted with selenium dioxide in a separate compartment to yield pure selenium sulfide, eliminating the need for complex purification steps. This "waste-to-value" approach transforms organic refuse into a valuable chemical product. mdpi.com
Beyond these green syntheses, research into dichalcogenides is exploring photochemical technologies. Visible-light-induced synthesis is emerging as a powerful strategy for creating sulfur- and selenium-containing compounds. mdpi.com These methods often involve the generation of free radicals from diselenide or disulfide precursors, opening up new routes for forming Se-S bonds under mild conditions. mdpi.com While many of these studies focus on more complex organoselenium compounds, the principles are applicable to the fundamental synthesis of inorganic chalcogen rings like those found in this compound.
Advanced Spectroscopic Probes for Real-time Monitoring
Understanding and controlling the synthesis of this compound requires precise analytical techniques. Advanced spectroscopic methods are crucial for confirming the structure of the product and for monitoring reaction kinetics in real time.
Raman Spectroscopy has proven to be an indispensable tool for characterizing this compound. As SeS₂ is not a simple linear molecule but a family of eight-membered rings (SeₓS₈₋ₓ), Raman spectroscopy can confirm the presence of the specific covalent bonds that define its structure. mdpi.com Analysis of the material synthesized from natural H₂S sources clearly shows distinct peaks corresponding to Se-Se, Se-S, and S-S bonds, confirming the formation of a true selenium-sulfur interchalcogen compound rather than a simple physical mixture of elemental selenium and sulfur. mdpi.com
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with Scanning Electron Microscopy (SEM), is used to determine the elemental composition of the synthesized material. This technique provides quantitative data on the selenium-to-sulfur ratio. For instance, EDX analysis of this compound produced via green methods confirms an elemental composition comparable to commercially available samples. mdpi.com
| Sample Source | Selenium (wt%) | Sulfur (wt%) | Se:S Ratio (approx.) |
| Synthesized from Spring Water | 63.8% | 36.2% | 1:2 |
| Commercial Supplier | 64.9% | 35.1% | 1:2 |
| This table presents a comparison of the elemental composition of this compound synthesized from a natural source versus a commercial product, as determined by EDX analysis. mdpi.com |
For real-time monitoring, fluorescence spectroscopy offers powerful possibilities. Researchers have developed selenium-based fluorescent probes that change their emission properties in response to specific chemical reactions, such as oxidation. nih.govacs.org For example, diselenide-based probes have been designed to fluoresce upon oxidation by reactive oxygen species (ROS), a process that involves the cleavage or modification of the Se-Se bond. acs.orgresearchgate.net The principles behind these probes could be adapted to create sensors for monitoring the formation or consumption of Se-S bonds during synthesis, providing real-time kinetic data that is difficult to obtain with other methods. mdpi.com
Development of New Applications in Materials Science and Green Chemistry
While its anti-dandruff properties are well-known, the unique characteristics of the selenium-sulfur bond are paving the way for novel applications in materials science and green chemistry. nih.govresearchgate.net
In materials science , the dynamic nature of the diselenide bond is being exploited to create advanced functional materials. Selenium-containing dynamic covalent networks can be programmed and re-shaped using light as a stimulus. acs.org The metathesis (exchange) reaction between disulfide (S-S) and diselenide (Se-Se) bonds can be precisely controlled, allowing for the creation of materials that can self-heal or change their structure on demand. acs.org This opens up possibilities for applications in soft robotics, artificial muscles, and microfabrication. Furthermore, the broader class of transition-metal disulfides is being investigated as anchoring materials for polyselenides in high-performance lithium-selenium batteries, addressing the challenge of active material loss and improving cycle stability. acs.org
In green chemistry , selenium-based nanomaterials are showing great promise as catalysts for environmental remediation. nih.gov Selenium nanoparticles possess excellent photocatalytic properties and are being used for the degradation of toxic organic dyes found in industrial wastewater. nih.gov The synthesis of this compound itself using waste-derived H₂S is a prime example of a green chemistry application, turning a potentially harmful byproduct into a valuable commodity. mdpi.com
Enhanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful insights into the reactivity and properties of selenium-sulfur compounds, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) has become a key tool for modeling the complex mechanisms of selenium redox chemistry. acs.org
Computational studies have been used to investigate the fundamental reactivity of the selenosulfide bond. A critical question in thiol/selenosulfide exchange reactions is whether the nucleophilic attack occurs at the sulfur or the selenium atom. DFT and other high-level calculations have shown that attack at the selenium center is favored both kinetically and thermodynamically over attack at the sulfur atom. researchgate.netnih.gov This predictive insight is crucial for understanding the mechanism of action of selenium-containing enzymes and for designing new catalysts.
Modeling is also essential for developing new materials. For instance, DFT calculations have been employed to understand the interactions between polyselenides and transition-metal disulfide surfaces in lithium-selenium batteries. acs.org These models can predict which materials will have the strongest anchoring capabilities, guiding chemists to synthesize the most promising candidates for improving battery performance. The calculations revealed that the anchoring strength is governed by charge transfer, a finding that provides a clear chemical principle for designing new and better materials. acs.org By simulating complex processes like solvent-assisted proton exchange, computational models can achieve activation barriers that are in good agreement with experimental data, providing a robust framework for predictive chemistry. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
